2-Hexyl-2-cyclopenten-1-one
Overview
Description
Synthesis Analysis
Cyclopentenone derivatives, akin to 2-Hexyl-2-cyclopenten-1-one, are synthesized through various methodologies, including organometallic reactions and palladium-catalyzed cycloisomerization processes. For instance, tricarbonylcyclohexadienyliumiron complexes have been reacted with 1,2-bis(trimethylsiloxy)-1-cyclopentene, yielding siloxy acyloins that upon further treatment produce cyclopenten-1-one derivatives (Birch et al., 1980). Additionally, Rh2(OAc)4-mediated intramolecular C–H insertion of 4Z-β-vinyl-α-diazo β-ketoesters has been utilized for the efficient synthesis of cyclopenten-1-one-5-carboxylic ester derivatives (Deng, Xu, & Wang, 2005).
Molecular Structure Analysis
The molecular structure of cyclopentenone derivatives is characterized by their cyclopentenone core, which is a five-membered ring containing a ketone group. This core structure is highly versatile and can undergo various chemical reactions. The crystal structure of certain cyclopentenone derivatives has been determined through X-ray crystallography, revealing the geometrical arrangement of substituents around the cyclopentenone ring and providing insights into their stereochemistry (Shi et al., 2002).
Chemical Reactions and Properties
Cyclopentenone derivatives participate in a wide range of chemical reactions, including cycloadditions, Michael additions, and aldol reactions. These reactions are pivotal in the synthesis of complex organic molecules. For example, the intramolecular photocycloadditions of 1-acetoxy-2-(pent-4-enoyl) cyclopentene have been investigated, showcasing the diverse reactivity and potential applications of these compounds in organic synthesis (Seto et al., 1984).
Scientific Research Applications
Polysaccharide Derivation during Kraft Pulping
2-Hexyl-2-cyclopenten-1-one and its derivatives were identified in small amounts in the chloroform extract of spent liquor from kraft pulping of pine wood. Their formation from polysaccharides was confirmed, suggesting a role in the chemical processing of wood (Niemelä, 1988).
Organometallic Compounds in Organic Synthesis
This compound has been involved in the synthesis of organic molecules, particularly in the formation of 2-(substituted)-2-cyclopenten-1-one, which has potential applications in organic chemistry (Birch et al., 1980).
Study of Molecular Spectra and Tautomerism
2-Hexyl-2-cyclopenten-1-one has been studied for its chemical similarities to hydroxypyrones, particularly in the formation of biologically active metal complexes. Quantum mechanical studies have been conducted to understand its molecular structure and spectroscopic properties (Zborowski et al., 2012).
Potential Antiviral Compounds
It has been used as a starting material in synthesizing 2′-branched-carbocyclic nucleosides, a new class of molecules with potential antiviral properties (Meillon et al., 2005).
Vibrational Study in Liquid and Solid State
The compound's ir and Raman spectra in liquid and solid states have been measured, providing insights into its molecular disorder and phase transitions in the solid state (Cataliotti et al., 1984).
Catalytic Hydrogenation Studies
Research has been conducted on the hydrogenation of 2-Hexyl-2-cyclopenten-1-one using nickel catalysts with deuterium, which is significant in catalysis and chemical synthesis (Hirota et al., 1977).
Safety And Hazards
properties
IUPAC Name |
2-hexylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGECIEOJXLMWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052640 | |
Record name | 2-Hexylcyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-2-cyclopenten-1-one | |
CAS RN |
95-41-0 | |
Record name | 2-Hexyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-isojasmone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroisojasmone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclopenten-1-one, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexylcyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexylcyclopent-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYL-2-CYCLOPENTEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY2Y3L5M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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